N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Description
N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-nitrophenyl group at position 3 and an acetamide side chain at position 1. The cyclopentyl moiety on the acetamide nitrogen distinguishes it from structurally related compounds. This molecule’s design leverages the electron-withdrawing nitro group to modulate electronic properties and enhance interactions in biological or chemical systems.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(18-13-3-1-2-4-13)11-20-17(23)10-9-15(19-20)12-5-7-14(8-6-12)21(24)25/h5-10,13H,1-4,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLAKVSAESBUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.30 g/mol. The compound features a cyclopentyl group and a nitrophenyl moiety, which are crucial for its biological activity.
Structural Formula
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. In a study assessing the selectivity of various non-steroidal anti-inflammatory drugs (NSAIDs), compounds with similar structural features demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
Anticancer Activity
Preliminary studies suggest that derivatives of pyridazine compounds may possess anticancer properties. A study focused on the mechanism of action revealed that these compounds could induce apoptosis in cancer cell lines by modulating various signaling pathways . The presence of the nitrophenyl group may enhance this activity by increasing the compound's ability to interact with cellular targets.
The biological activity of this compound is believed to involve:
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways.
- Enzyme Inhibition : It may inhibit key enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
- Cellular Uptake : The cyclopentyl group may facilitate better cellular uptake, enhancing its bioavailability and efficacy.
Study 1: Anti-inflammatory Effects
In an experimental model using lipopolysaccharide (LPS) induced inflammation, N-cyclopentyl derivatives were tested for their ability to reduce prostaglandin E2 (PGE2) levels in plasma. The results indicated that these compounds significantly decreased PGE2 production, suggesting their potential as anti-inflammatory agents .
Study 2: Antitumor Activity
A study conducted on various cancer cell lines showed that N-cyclopentyl derivatives could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
Summary Table of Biological Activities
Comparison with Similar Compounds
N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233)
Structural Differences :
- Phenyl Substituent : 4-Fluorophenyl vs. 4-nitrophenyl in the target compound.
- Side Chain: Ethyl group linked to a pyrimidinone vs. cyclopentyl in the target.
Functional Implications :
Research Findings :
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Structural Differences :
- Phenyl Substituents : Dual 4-methoxyphenyl groups vs. a single 4-nitrophenyl in the target.
- Side Chain : 4-Methoxyphenylethyl vs. cyclopentyl.
Functional Implications :
- The phenylethyl side chain may reduce steric hindrance but increase aromatic stacking interactions, whereas the cyclopentyl group offers conformational flexibility and enhanced lipid solubility.
Molecular Weight :
Chloramphenicol (2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide)
Structural Differences :
- Core Scaffold: Propanol backbone vs. pyridazinone in the target.
- Nitro Group : Both share a 4-nitrophenyl group, but chloramphenicol includes additional hydroxyl and dichloroacetamide groups.
Functional Implications :
- Chloramphenicol’s nitro group is critical for binding bacterial ribosomes, suggesting that the nitro substituent in the target compound may similarly enhance target engagement .
- The pyridazinone core in the target compound may confer greater metabolic stability compared to chloramphenicol’s alcohol-based structure.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Structural Differences :
- Substitution Pattern : 4-Chloro-2-nitrophenyl vs. 4-nitrophenyl in the target.
- Functional Groups: Methylsulfonyl vs. cyclopentyl and pyridazinone.
Functional Implications :
- The chloro-nitro substitution may introduce steric hindrance, reducing accessibility to binding pockets compared to the target compound’s unhindered 4-nitrophenyl group .
- The sulfonyl group enhances solubility but may reduce passive diffusion across membranes compared to the target’s lipophilic cyclopentyl moiety.
Corrosion Inhibitors with 4-Nitrophenylacryloyl Groups
Structural Differences :
- Core Structure: Acrylamide vs. pyridazinone.
- Nitro Group Placement : Similar 4-nitrophenyl substitution but in a conjugated acryloyl system.
Functional Implications :
- Electrochemical studies show that nitro groups stabilize molecules via resonance, enhancing corrosion inhibition in acidic environments . This suggests the nitro group in the target compound may similarly improve stability in reactive settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
